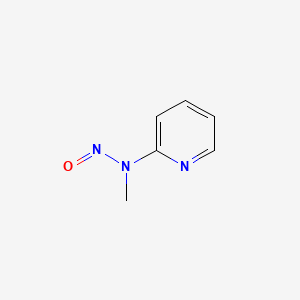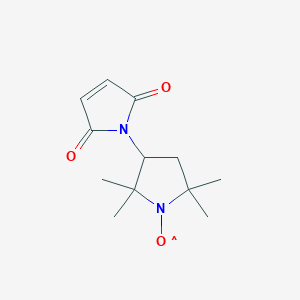
2-Nitrosometilaminopiridina
Descripción general
Descripción
2-Nitrosomethylaminopyridine, also known as NMAMPy, is a chemical compound that belongs to the nitrosamine family. Nitrosamines are known to be potentially carcinogenic and have been linked to the development of cancer in humans. NMAMPy is a highly reactive compound that has been extensively studied due to its potential role in cancer development.
Aplicaciones Científicas De Investigación
Estudios de Toxicidad
“2-Nitrosometilaminopiridina” se ha utilizado en estudios para comprender el mecanismo de toxicidad in vivo de los compuestos N-nitroso (NNC). Los datos de toxicidad de 80 NNC relacionados con sus datos de toxicidad oral aguda en ratas (concentración de dosis letal del 50%, LD 50) se utilizaron para establecer modelos de relación cuantitativa estructura-actividad (QSAR) y clasificación . Los resultados derivados de los estudios QSAR mostraron que la toxicidad oral aguda de los NNC depende principalmente de tres factores, a saber, la polarizabilidad, el potencial de ionización (IP) y la presencia/ausencia y frecuencia del enlace C–O .
Investigación de Carcinogenicidad
El compuesto se ha incluido en la Base de Datos de Potencial Carcinogénico (CPDB), que estandariza la diversa literatura de bioensayos de cáncer. El CPDB informa pruebas en ratas, ratones, hámsters, perros y primates no humanos. Para cada experimento, se incluye información sobre la especie, la cepa y el sexo del animal de prueba; características del protocolo experimental como la vía de administración, la duración de la dosificación, el nivel de dosis (s) en mg/kg de peso corporal/día y la duración del experimento; los resultados experimentales se proporcionan sobre el órgano diana, el tipo de tumor y la incidencia del tumor; potencial carcinogénico (TD 50) y su significancia estadística .
Mecanismo De Acción
Target of Action
It is known that n-nitroso compounds (nncs), a group to which 2-nitrosomethylaminopyridine belongs, are generally associated with carcinogenic activity .
Mode of Action
The acute oral toxicity of nncs is believed to depend on three factors: the polarizability, the ionization potential (ip), and the presence/absence and frequency of c–o bond .
Biochemical Pathways
Nncs are known to interact with various biochemical pathways, leading to their toxic effects .
Result of Action
The result of the action of 2-Nitrosomethylaminopyridine is primarily associated with carcinogenic activity. The Carcinogenic Potency Database (CPDB) includes results on carcinogenic potency (TD50) in each species and target sites in males and females .
Análisis Bioquímico
Biochemical Properties
2-Nitrosomethylaminopyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitrosation, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutations and carcinogenesis . The interactions of 2-Nitrosomethylaminopyridine with these biomolecules are crucial for understanding its biochemical behavior and potential health risks.
Cellular Effects
2-Nitrosomethylaminopyridine has been shown to exert various effects on different cell types and cellular processes. It can induce cytotoxicity and apoptosis in certain cell lines, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound also affects cell signaling pathways, including the activation of stress response pathways such as the p53 pathway. Additionally, 2-Nitrosomethylaminopyridine can alter gene expression and disrupt cellular metabolism, leading to impaired cell function and viability .
Molecular Mechanism
The molecular mechanism of action of 2-Nitrosomethylaminopyridine involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can covalently bind to DNA, leading to the formation of DNA adducts and subsequent mutations . The compound also inhibits certain enzymes involved in DNA repair, further exacerbating its genotoxic effects. Additionally, 2-Nitrosomethylaminopyridine can modulate gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrosomethylaminopyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products with different biochemical properties . Long-term exposure to 2-Nitrosomethylaminopyridine in in vitro and in vivo studies has shown persistent cytotoxic and genotoxic effects, indicating its potential for causing long-term cellular damage .
Dosage Effects in Animal Models
The effects of 2-Nitrosomethylaminopyridine vary with different dosages in animal models. At low doses, the compound may induce mild cytotoxicity and oxidative stress, while higher doses can lead to severe toxicity and carcinogenesis . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. High doses of 2-Nitrosomethylaminopyridine have been associated with adverse effects such as liver damage, tumor formation, and systemic toxicity .
Metabolic Pathways
2-Nitrosomethylaminopyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitrosation and subsequent metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic pathways are crucial for understanding the compound’s bioactivation and its potential to cause cellular damage and carcinogenesis .
Transport and Distribution
Within cells and tissues, 2-Nitrosomethylaminopyridine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in different cellular compartments . It may also interact with specific transporters and binding proteins that facilitate its distribution within the body. The localization and accumulation of 2-Nitrosomethylaminopyridine in specific tissues can influence its biological effects and toxicity .
Subcellular Localization
The subcellular localization of 2-Nitrosomethylaminopyridine plays a critical role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and affects gene expression . It may also be found in the cytoplasm, where it can interact with various enzymes and proteins involved in cellular metabolism. The targeting signals and post-translational modifications of 2-Nitrosomethylaminopyridine influence its localization to specific cellular compartments and organelles .
Propiedades
IUPAC Name |
N-methyl-N-pyridin-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNMDMNPIKDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021050 | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-98-0 | |
| Record name | N-Methyl-N-nitroso-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16219-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROSOMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)








